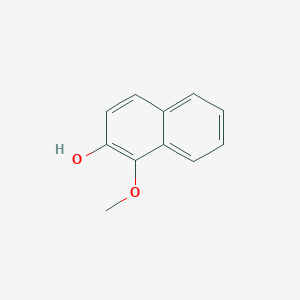

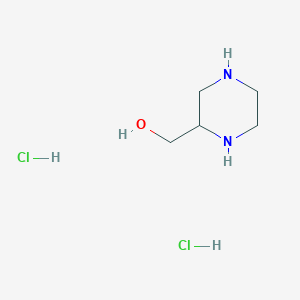

![molecular formula C19H13N5 B169497 3,5-双(1H-苯并[d]咪唑-2-基)吡啶 CAS No. 111397-62-7](/img/structure/B169497.png)

3,5-双(1H-苯并[d]咪唑-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

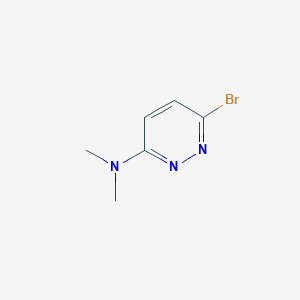

3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a compound that features a pyridine core substituted with benzo[d]imidazole groups at the 3 and 5 positions. This structure is related to the family of N-heterocyclic carbenes and imidazo[1,5-a]pyridines, which are known for their stability and versatility in coordination chemistry and catalysis .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of N-heterocyclic carbenes or imidazo[1,5-a]pyridines through the reaction of aminopyridines with various reagents. For example, imidazo[1,5-a]pyridine derivatives have been synthesized from imidazo[1,5-a]pyridin-3-ylidenes and mesoionic carbenes . Additionally, the synthesis of imidazo[1,2-a]pyridines can be achieved by oxidative coupling of 2-aminopyridines with β-keto esters or 1,3-diones .

Molecular Structure Analysis

The molecular structure of a closely related compound, 2,6-bis(1-benzyl-1H-benzo[d]imidazol

科学研究应用

化学和光谱特性

3,5-双(1H-苯并[d]咪唑-2-基)吡啶及相关化合物已被研究其多样化的化学和光谱特性。例如,Boča等人(2011)全面回顾了含有吡啶-2,6-二基咪唑基(1H-苯并咪唑)的化合物的化学和性质。该回顾总结了制备程序、各种质子化/去质子化形式、复合物以及光谱特性、结构、磁性能和生物/电化学活性等关键性质(Boča, Jameson, & Linert, 2011)。

催化和合成应用

含有吡啶衍生物的杂环N-氧基团在有机合成、催化和药用应用中发挥着重要作用。类似3,5-双(1H-苯并[d]咪唑-2-基)吡啶的化合物已被用于形成金属配合物、设计催化剂,并在不对称催化和合成中使用。它们的用途延伸到药物开发,因为具有抗癌、抗菌和抗炎活性等性质(Li et al., 2019)。Kantam等人(2013)讨论了这类化合物在可回收铜催化体系中用于C-N键形成交叉偶联反应的作用,强调了它们在商业开发中的潜力(Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013)。

生物和医学意义

在关注药物用途和副作用之外的应用时,值得注意的是这些化合物在医药化学中也具有重要意义。例如,Sanapalli等人(2022)回顾了合成的咪唑吡啶基衍生物的抗菌特性和结构-活性关系,突出了它们在对抗多药耐药细菌感染中的重要性(Sanapalli et al., 2022)。同样,Garrido等人(2021)对咪唑[1,2-b]吡啶化合物的全面回顾展示了它们在药物化学中的重要性,特别是在治疗应用方面(Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021)。

未来方向

作用机制

Target of Action

It’s known that imidazole-containing compounds, which include benzimidazoles, have a broad range of biological activities . They can interact with various targets, including enzymes like spleen tyrosine kinase (Syk) , and cellular structures like microtubules .

Mode of Action

Benzimidazole compounds are known to mimic properties of dna bases . This allows them to interact with various biological targets. For instance, some benzimidazole derivatives can inhibit the Syk enzyme, which plays a key role in the B cell receptor signaling pathway . Other benzimidazole compounds can inhibit microtubule assembly formation .

Biochemical Pathways

Benzimidazole compounds are known to affect various biochemical pathways due to their broad range of biological activities . For example, inhibition of the Syk enzyme can affect the B cell receptor signaling pathway , and inhibition of microtubule assembly can disrupt cell division .

Pharmacokinetics

It’s known that imidazole is a highly soluble compound , which could potentially influence the bioavailability of this compound.

Result of Action

It’s known that benzimidazole compounds can have various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . For instance, some benzimidazole derivatives can inhibit the Syk enzyme , and others can inhibit microtubule assembly .

Action Environment

It’s known that the biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . This suggests that the chemical environment can influence the action of benzimidazole compounds.

属性

IUPAC Name |

2-[5-(1H-benzimidazol-2-yl)pyridin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5/c1-2-6-15-14(5-1)21-18(22-15)12-9-13(11-20-10-12)19-23-16-7-3-4-8-17(16)24-19/h1-11H,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATQTLFKVWKYJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648981 |

Source

|

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111397-62-7 |

Source

|

| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the most efficient method for synthesizing 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, according to the research?

A1: The research highlights a novel approach for synthesizing 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine using microwave irradiation. This method utilizes a reaction between o-phenylenediamine and pyridine 3,5-dicarboxylic acid, employing an orthogonal experimental method to determine the optimal reaction conditions. [, ] The study found that a reaction time of 1 minute, a power setting of 400 W, and 8 mL of polyphosphoric acid (PPA) resulted in a yield rate of 17%. [] This microwave-assisted technique offers potential advantages over conventional methods in terms of reaction speed and efficiency.

Q2: How was the synthesized 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine characterized in the study?

A2: Following synthesis, the compound's identity was confirmed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy and ultraviolet-visible (UV) spectroscopy. [, ] Additionally, the melting point of the synthesized compound was determined to further verify its identity and purity. These characterization methods provided essential data to confirm the successful synthesis of the target compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

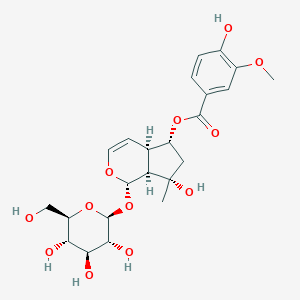

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)